3,5-Dibromopyridine

Catalog No.
S572734
CAS No.
625-92-3
M.F
C5H3Br2N
M. Wt
236.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromopyridine

CAS Number

625-92-3

Product Name

3,5-Dibromopyridine

IUPAC Name

3,5-dibromopyridine

Molecular Formula

C5H3Br2N

Molecular Weight

236.89 g/mol

InChI

InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H

InChI Key

SOSPMXMEOFGPIM-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1Br)Br

Synonyms

3,5-Dibromo-pyridine; NSC 6209;

Canonical SMILES

C1=C(C=NC=C1Br)Br

Chemical Properties and Reactivity

3,5-Dibromopyridine is a heterocyclic aromatic compound with the chemical formula C5H5Br2. It appears as white to beige needle-like crystals with a melting point of 110-114 °C . It is insoluble in water but soluble in various organic solvents like ethanol and chloroform .

The presence of two bromine atoms at specific positions (3rd and 5th) on the pyridine ring makes 3,5-dibromopyridine a valuable building block in organic synthesis. Its reactivity is primarily driven by these bromine atoms, which can be readily substituted with various functional groups or other organic moieties.

Synthetic Applications

One key application of 3,5-Dibromopyridine lies in its ability to undergo lithiation, a process where one of the bromine atoms is replaced by a lithium atom using strong bases like lithium diisopropylamide (LDA). This intermediate can then react with various electrophiles (electron-deficient molecules) to introduce new functionalities at the 4th position of the pyridine ring, leading to the formation of 4-substituted 3,5-dibromopyridines in high yields .

Ligand Precursor

Another application of 3,5-Dibromopyridine involves its use as a precursor for the synthesis of ligands. Ligands are molecules that bind to metal ions, forming complexes with specific properties. 3,5-Dibromopyridine can be used to prepare various types of ligands through cross-coupling reactions, such as the Suzuki or Stille reactions, where the bromine atoms are replaced with specific functional groups that can bind to metal centers . As an example, 3,5-dibromopyridine has been employed in the synthesis of ligands containing bipyridine moieties, which are commonly used to complex with transition metals .

3,5-Dibromopyridine is an organic compound characterized by the molecular formula C5H3Br2N\text{C}_5\text{H}_3\text{Br}_2\text{N} and a molecular weight of 236.89 g/mol. It is a derivative of pyridine, where the hydrogen atoms at the 3 and 5 positions are substituted with bromine atoms. This compound appears as a light-yellow solid and is soluble in chloroform and methanol but insoluble in water. Its melting point ranges from 110°C to 115°C, while its boiling point is approximately 222°C .

3,5-Dibromopyridine is considered a potentially harmful substance. Safety data sheets (SDS) indicate potential hazards including [, ]:

  • Acute toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
  • Skin and eye irritant: Can cause irritation upon contact.
  • Environmental hazard: May be harmful to aquatic life.
, making it versatile in organic synthesis. Key types of reactions include:

  • Substitution Reactions: The bromine atoms can be substituted by nucleophiles, allowing for the introduction of different functional groups.
  • Oxidation and Reduction Reactions: The amino groups present in derivatives can be oxidized or reduced, leading to the formation of different products.
  • Coupling Reactions: This compound can participate in coupling reactions, such as Stille or Suzuki reactions, to form more complex molecules .

Common reagents used in these reactions include sodium amide for nucleophilic substitution and potassium permanganate for oxidation processes.

Research into the biological activity of 3,5-dibromopyridine suggests potential interactions with various biomolecules. It has been studied for its role as a pharmaceutical intermediate and its potential effects on specific biological pathways. Notably, it has shown activity as a CYP1A2 inhibitor, indicating possible implications in drug metabolism and interactions .

The synthesis of 3,5-dibromopyridine typically involves the bromination of pyridine derivatives. A common method includes:

  • Bromination of Pyridine: Bromine or a brominating agent is used under controlled conditions to achieve selective substitution at the 3 and 5 positions.
  • Amination: Following bromination, amination processes can introduce amino groups at the 2 and 6 positions of the pyridine ring.

In industrial settings, large-scale production may utilize automated systems to optimize reaction conditions such as temperature and pressure .

3,5-Dibromopyridine serves multiple applications across various fields:

  • Chemical Synthesis: It acts as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: The compound is explored for its potential as an active pharmaceutical ingredient or intermediate.
  • Dyes and Agrochemicals: It is utilized in producing dyes and agrochemical products due to its reactive nature .

Studies focusing on the interactions of 3,5-dibromopyridine with other compounds reveal its potential to form complexes that could lead to novel applications in medicinal chemistry. Its ability to act as a ligand in coordination chemistry has been investigated, particularly in cross-coupling reactions involving palladium catalysts .

Several compounds share structural similarities with 3,5-dibromopyridine. Notable examples include:

  • 2,6-Dibromopyridine: Similar structure but lacks amino groups at positions 2 and 6.
  • 3-Bromopyridine: Contains only one bromine atom compared to two in 3,5-dibromopyridine.
  • 2,6-Diaminopyridine: Features amino groups but does not have bromines at positions 3 and 5.

Uniqueness

The uniqueness of 3,5-dibromopyridine lies in its combination of both bromine atoms and amino groups. This dual functionality allows it to participate in a broader range of

XLogP3

2.2

Boiling Point

222.0 °C

Melting Point

112.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

625-92-3

Dates

Modify: 2023-09-14

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